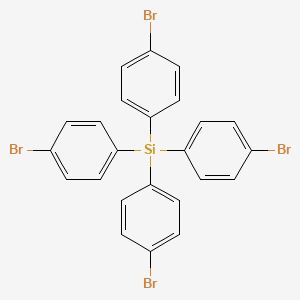
1,10-フェナントロリン-d8
概要
説明
1,10-Phenanthroline-d8 is a deuterium-labeled version of 1,10-Phenanthroline . It is a heterocyclic organic compound with several appealing structural and chemical properties: rigidity, planarity, aromaticity, basicity, and chelating capability . It forms a red chelate with Fe2+ that absorbs maximally at 510 nm .
Synthesis Analysis
The synthesis of a series of mono-N-oxides of 1,10-phenanthrolines, including 1,10-Phenanthroline-d8, involves the oxidation of the parent compounds by a green oxidant, peroxomonosulfate ion, in an acidic aqueous solution . The products are obtained in high quality and at good to excellent yields .Molecular Structure Analysis
The molecular formula of 1,10-Phenanthroline-d8 is C12D8N2 . It has a planar structure, which is expected to induce unique features of the corresponding N-oxides .Chemical Reactions Analysis
1,10-Phenanthroline-d8 has been used in the synthesis of 1,10-phenanthroline through an improved Skraup reaction using deep eutectic solvent as the new catalyst from acrolein and 8-aminoquinoline .Physical and Chemical Properties Analysis
1,10-Phenanthroline-d8 has a density of 1.3±0.1 g/cm3, a boiling point of 365.1±15.0 °C at 760 mmHg, and a flash point of 164.8±11.7 °C . It has several appealing structural and chemical properties: rigidity, planarity, aromaticity, basicity, and chelating capability .科学的研究の応用
作用機序
Target of Action
1,10-Phenanthroline-d8, a deuterium-labeled variant of 1,10-Phenanthroline, primarily targets Metallo-beta-lactamase L1 in Pseudomonas maltophilia and Methyl-accepting chemotaxis protein II in Salmonella typhimurium . These targets play crucial roles in bacterial resistance to antibiotics and chemotaxis, respectively .
Mode of Action
As a metal chelator, 1,10-Phenanthroline-d8 forms a red chelate with Fe2+ that absorbs maximally at 510 nm . It prevents the induction of chromosomal aberrations in streptozotocin-treated cells . It also acts as an inhibitor of matrix metalloproteinases (MMPs), a group of enzymes involved in the breakdown of extracellular matrix in normal physiological processes .
Biochemical Pathways
Its ability to chelate metal ions and inhibit mmps suggests it may influence pathways related to metal ion homeostasis and extracellular matrix remodeling .
Pharmacokinetics
Deuterium substitution in drug molecules has been shown to potentially affect their pharmacokinetic and metabolic profiles .
Result of Action
The action of 1,10-Phenanthroline-d8 can lead to the prevention of chromosomal aberrations in streptozotocin-treated cells . By inhibiting MMPs, it may also affect processes such as cell proliferation, migration, differentiation, angiogenesis, apoptosis, and host defense .
Action Environment
The action, efficacy, and stability of 1,10-Phenanthroline-d8 can be influenced by various environmental factors. For instance, the presence of metal ions in the environment is crucial for its chelating activity
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
1,10-Phenanthroline-d8 plays a significant role in biochemical reactions as a metal chelator. It is known to inhibit metallopeptidases by chelating the metal ions required for their catalytic activity, thus rendering the enzyme inactive . One of the first observed instances of this inhibition was reported in carboxypeptidase A. 1,10-Phenanthroline-d8 primarily targets zinc metallopeptidases, although it has a much lower affinity for calcium . This interaction is crucial for studying the role of metal ions in enzymatic reactions and for developing inhibitors for therapeutic purposes.
Cellular Effects
1,10-Phenanthroline-d8 has been shown to have various effects on different types of cells and cellular processes. It can prevent the induction of chromosomal aberrations in cells treated with certain chemicals, such as streptozotocin . Additionally, 1,10-Phenanthroline-d8 forms a red chelate with ferrous ions (Fe2+), which is useful in detecting and quantifying iron in biological samples . This compound also acts as an inhibitor of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix components and play a role in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 1,10-Phenanthroline-d8 involves its ability to chelate metal ions, particularly zinc and iron. By binding to these metal ions, 1,10-Phenanthroline-d8 inhibits the activity of metallopeptidases and other metal-dependent enzymes . This inhibition occurs through the removal of the metal ion required for catalytic activity, leaving an inactive apoenzyme . Additionally, 1,10-Phenanthroline-d8 can form complexes with metal ions that exhibit unique photophysical properties, making it useful in various analytical and diagnostic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,10-Phenanthroline-d8 can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary depending on the experimental setup . In in vitro studies, 1,10-Phenanthroline-d8 has been observed to maintain its inhibitory effects on metallopeptidases over extended periods . In in vivo studies, the compound’s stability and degradation can be influenced by various factors, including the presence of other biomolecules and the physiological environment .
Dosage Effects in Animal Models
The effects of 1,10-Phenanthroline-d8 in animal models vary with different dosages. In in vivo tests using Galleria mellonella and Swiss mice, 1,10-Phenanthroline-d8 and its metal complexes were well tolerated at certain dosages, showing no significant adverse effects on hepatic enzyme levels . Higher doses of 1,10-Phenanthroline-d8 can lead to toxicity and adverse effects, particularly in immunocompromised animals . These studies highlight the importance of determining the appropriate dosage to minimize toxicity while maximizing therapeutic efficacy.
Metabolic Pathways
1,10-Phenanthroline-d8 is involved in various metabolic pathways, particularly those related to metal ion homeostasis and enzyme regulation. The compound interacts with enzymes such as metallopeptidases and matrix metalloproteinases, affecting their activity and, consequently, the metabolic flux and levels of metabolites . By chelating metal ions, 1,10-Phenanthroline-d8 can influence the availability of these ions for other biochemical processes, thereby impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 1,10-Phenanthroline-d8 is transported and distributed through interactions with transporters and binding proteins. The compound’s ability to chelate metal ions allows it to be transported along with these ions to various cellular compartments . This transport is crucial for its function as a metal chelator and inhibitor of metallopeptidases. The distribution of 1,10-Phenanthroline-d8 within cells can also affect its localization and accumulation, influencing its overall activity and efficacy .
Subcellular Localization
1,10-Phenanthroline-d8 is localized in various subcellular compartments, depending on its interactions with metal ions and other biomolecules. The compound can be directed to specific organelles through targeting signals and post-translational modifications . For example, its interaction with metal ions can facilitate its localization to mitochondria, where it can influence mitochondrial function and metabolism . The subcellular localization of 1,10-Phenanthroline-d8 is essential for its role in regulating enzyme activity and cellular processes.
特性
IUPAC Name |
2,3,4,5,6,7,8,9-octadeuterio-1,10-phenanthroline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1/h1-8H/i1D,2D,3D,4D,5D,6D,7D,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGEZNRSVGBDHLK-PGRXLJNUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C2=C(C3=C(C(=C(C(=N3)[2H])[2H])[2H])C(=C2[2H])[2H])N=C1[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40477752 | |
| Record name | 1,10-Phenanthroline-d8 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40477752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90412-47-8 | |
| Record name | 1,10-Phenanthroline-d8 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40477752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,10-Phenanthroline-d8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


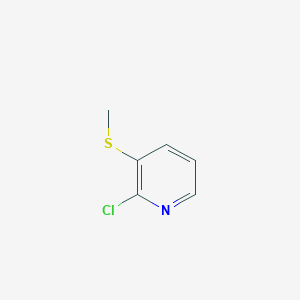
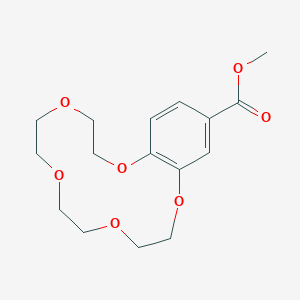
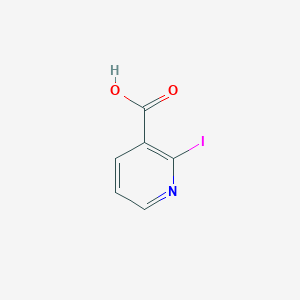
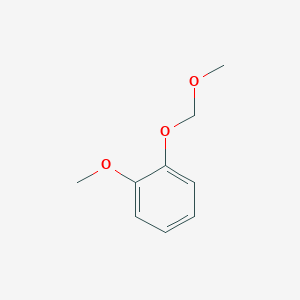
![2H-Pyrano[3,2-c]pyridin-4(3H)-one](/img/structure/B1601364.png)
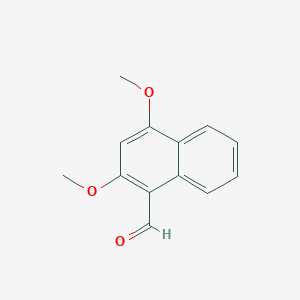
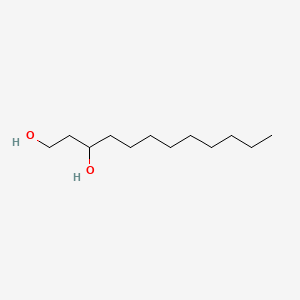
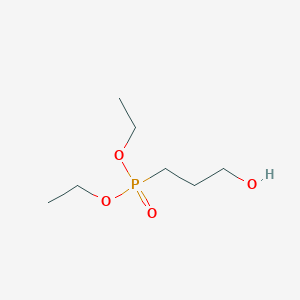

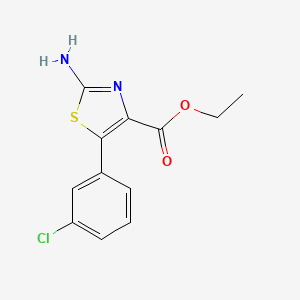
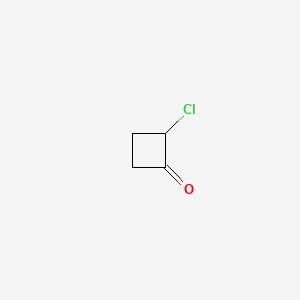
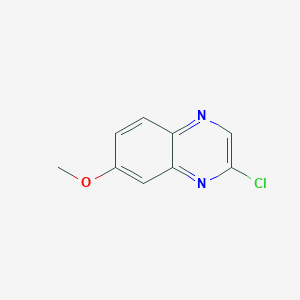
![7-CHLORO-3-PHENYL-PYRAZOLO[1,5-A]PYRIMIDINE](/img/structure/B1601374.png)
